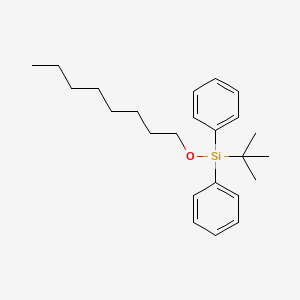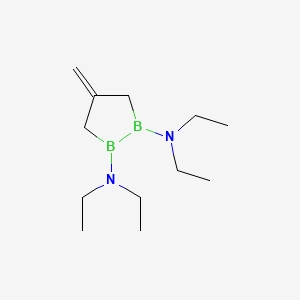
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is a unique organoboron compound characterized by its tetraethyl and methylidene substituents on a diborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine typically involves the reaction of diborane with ethylenediamine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Diborane Complex: Diborane is reacted with an ethylenediamine derivative to form a diborane complex.
Substitution Reaction: The diborane complex undergoes a substitution reaction with tetraethyl and methylidene groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include boron-oxygen compounds, reduced boron species, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: An ethylenediamine derivative with similar structural features but different substituents.
Diborane(4)tetramine, octamethyl-: A boron-containing compound with multiple dimethylamino groups.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is unique due to its specific tetraethyl and methylidene substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
| 128270-30-4 | |
Formule moléculaire |
C12H26B2N2 |
Poids moléculaire |
220.0 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetraethyl-4-methylidenediborolane-1,2-diamine |
InChI |
InChI=1S/C12H26B2N2/c1-6-15(7-2)13-10-12(5)11-14(13)16(8-3)9-4/h5-11H2,1-4H3 |
Clé InChI |
GTHJRTUXCYJGNO-UHFFFAOYSA-N |
SMILES canonique |
B1(B(CC(=C)C1)N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


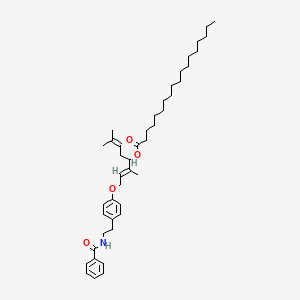
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
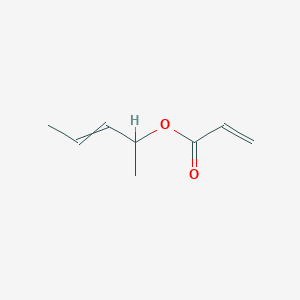
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/no-structure.png)

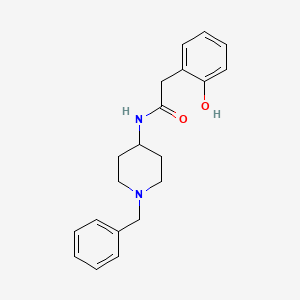
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

